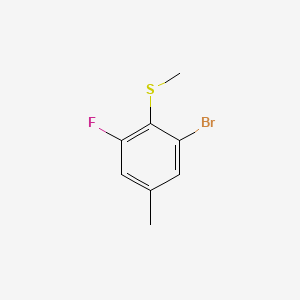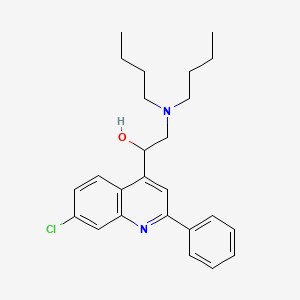
1-(7-Chloro-2-phenylquinolin-4-yl)-2-(dibutylamino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7-Chloro-2-phenylquinolin-4-yl)-2-(dibutylamino)ethanol is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Chloro-2-phenylquinolin-4-yl)-2-(dibutylamino)ethanol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Chlorination: The quinoline core is then chlorinated at the 7-position using a chlorinating agent such as phosphorus oxychloride.
Phenylation: The chlorinated quinoline is then subjected to a Friedel-Crafts acylation reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the phenyl group at the 2-position.
Amination: The resulting compound is then reacted with dibutylamine in the presence of a base such as sodium hydride to introduce the dibutylamino group at the 2-position.
Hydroxylation: Finally, the compound is hydroxylated at the 4-position using a hydroxylating agent such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization.
化学反应分析
Types of Reactions
1-(7-Chloro-2-phenylquinolin-4-yl)-2-(dibutylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, sodium hydroxide.
Major Products
Oxidation: 1-(7-Chloro-2-phenylquinolin-4-yl)-2-(dibutylamino)ketone.
Reduction: 1-(7-Chloro-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-(dibutylamino)ethanol.
Substitution: 1-(7-Amino-2-phenylquinolin-4-yl)-2-(dibutylamino)ethanol.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(7-Chloro-2-phenylquinolin-4-yl)-2-(dibutylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Influencing the signaling pathways that regulate cellular functions.
相似化合物的比较
1-(7-Chloro-2-phenylquinolin-4-yl)-2-(dibutylamino)ethanol can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core structure.
Quinidine: An antiarrhythmic agent used to treat heart rhythm disorders.
Quinine: Another antimalarial drug derived from the bark of the cinchona tree.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the dibutylamino group, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
属性
CAS 编号 |
7512-35-8 |
|---|---|
分子式 |
C25H31ClN2O |
分子量 |
411.0 g/mol |
IUPAC 名称 |
1-(7-chloro-2-phenylquinolin-4-yl)-2-(dibutylamino)ethanol |
InChI |
InChI=1S/C25H31ClN2O/c1-3-5-14-28(15-6-4-2)18-25(29)22-17-23(19-10-8-7-9-11-19)27-24-16-20(26)12-13-21(22)24/h7-13,16-17,25,29H,3-6,14-15,18H2,1-2H3 |
InChI 键 |
ZQQIVWVFOBCWKQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)CC(C1=CC(=NC2=C1C=CC(=C2)Cl)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


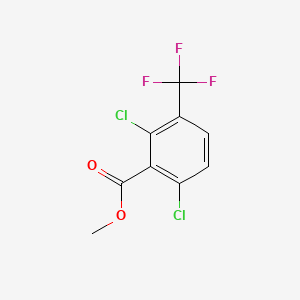
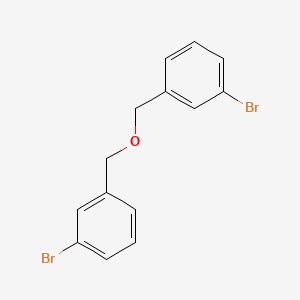

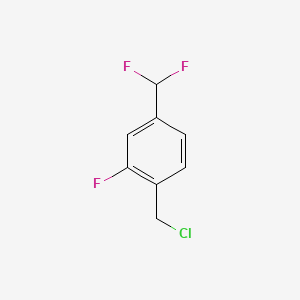
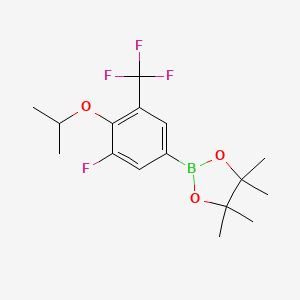
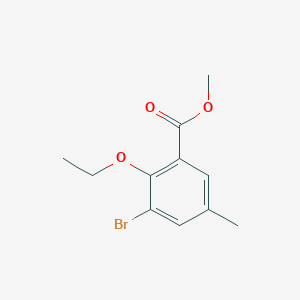
![2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride](/img/structure/B14020554.png)
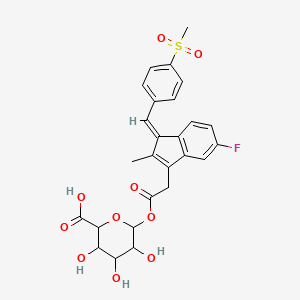
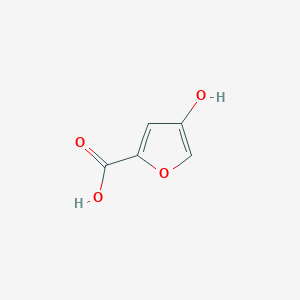
![2-[1-(Trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one](/img/structure/B14020570.png)
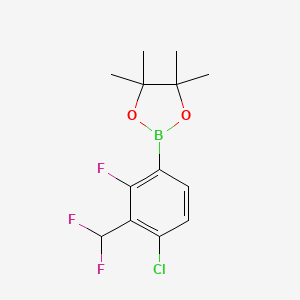

![N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide](/img/structure/B14020606.png)
